molecular formula C10H13BrO B1438125 1-(Bromomethyl)-3-propoxybenzene CAS No. 866596-42-1

1-(Bromomethyl)-3-propoxybenzene

Cat. No. B1438125
M. Wt: 229.11 g/mol
InChI Key: NFPORVUOPCEKIU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-propoxybenzene is a brominated derivative of propoxybenzene . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a versatile compound that is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.


Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-propoxybenzene .


Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied . For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Polymer Synthesis

1-(Bromomethyl)-3-propoxybenzene has been utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to form polymers with molecular weight exceeding 10⁵. These polymers contain numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Bromination and Sulfur-Functionalized Compounds

Aitken et al. (2016) explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was further converted into novel sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).

Crystal Structure Analysis

Hammershøj and Christensen (2005) prepared a compound through nucleophilic alkylation of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene. The crystal structure of this compound was analyzed, providing insights into bond lengths, angles, and intermolecular interactions (Hammershøj & Christensen, 2005).

Solvate Formation and Structural Analysis

Szlachcic et al. (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, determining their crystal structures and analyzing the chemical compositions of these solvates (Szlachcic, Migda, & Stadnicka, 2007).

Polymer Membrane Fabrication

Yang et al. (2018) used trifunctional bromomethyls containing crosslinkers, including 1,3,5-tris(bromomethyl)benzene, to covalently crosslink polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells. This method aims to enhance the adhesive strength and free volume for acid doping in PBI chains (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Fluorocarbon Coordination Chemistry

Plenio et al. (1997) researched the coordination chemistry of fluorocarbons using 1,3-bis(bromomethyl)-2-fluorobenzene. This study produced difluoro-m-cyclophane-based fluorocryptands and their Group I and II metal ion complexes, contributing to the understanding of fluorocarbon interactions (Plenio, Hermann, & Diodone, 1997).

Safety And Hazards

Brominated compounds can pose safety hazards. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing cancer .

properties

IUPAC Name

1-(bromomethyl)-3-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPORVUOPCEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-propoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Hu, C Wang, Q Xiang, R Wang, C Zhang, M Zhang… - Bioorganic …, 2020 - Elsevier
Tripartite motif-containing protein 24 (TRIM24), recognized as an epigenetic reader for acetylated H3K23 (H3K23ac) via its bromodomain, has been closely involved in tumorigenesis or …
Number of citations: 14 www.sciencedirect.com

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